(+/-)-5-Hete lactone
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Overview
Description
(+/-)-5-Hete lactone is a cyclic ester derived from hydroxycarboxylic acids. Lactones are a class of compounds that are formed by the intramolecular esterification of hydroxycarboxylic acids. They can be saturated or unsaturated and are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of (+/-)-5-Hete lactone typically involves the cyclization of hydroxyacids. One common method is the acid-catalyzed cyclization of hydroxyacids, which results in the formation of the lactone ring . Industrial production methods often involve the use of metal catalysts, initiators, or solvents that are environmentally friendly and suitable for medical applications .
Chemical Reactions Analysis
(+/-)-5-Hete lactone undergoes various chemical reactions, including:
Oxidation: Lactones can be oxidized to form carboxylic acids.
Reduction: Reduction of lactones with reagents like lithium aluminum hydride results in the formation of diols.
Hydrolysis: Heating a lactone with a base such as sodium hydroxide will hydrolyze the lactone to its parent hydroxyacid.
Substitution: Lactones can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Scientific Research Applications
(+/-)-5-Hete lactone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various bioactive compounds and
Properties
Molecular Formula |
C20H30O2 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6+,10-9+,13-12+,16-14+ |
InChI Key |
QZMAEYDIHWEEAF-SSTLJLGOSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C=C/C1CCCC(=O)O1 |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1 |
Origin of Product |
United States |
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